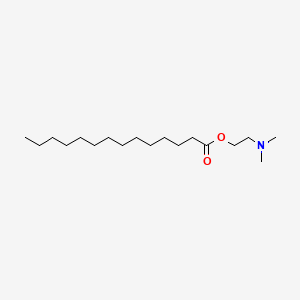

2-(Dimethylamino)ethyl myristate

Description

Properties

IUPAC Name |

2-(dimethylamino)ethyl tetradecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19(2)3/h4-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTLMDGNANZSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195634 | |

| Record name | 2-(Dimethylamino)ethyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43016-78-0 | |

| Record name | Tetradecanoic acid, 2-(dimethylamino)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43016-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)ethyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043016780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83602 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dimethylamino)ethyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Classification in Ester Chemistry

2-(Dimethylamino)ethyl myristate, a specialized ester, is systematically identified and classified within the broad domain of organic chemistry. Its nomenclature provides explicit information about its molecular architecture, which is fundamental to understanding its chemical behavior and potential applications.

The formal name according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(dimethylamino)ethyl tetradecanoate (B1227901). nih.gov This name systematically deconstructs the molecule: "tetradecanoate" refers to the fourteen-carbon saturated fatty acid, myristic acid, which forms the carboxylate portion of the ester. The "2-(dimethylamino)ethyl" part specifies the alcohol moiety, an ethanol (B145695) molecule substituted with a dimethylamino group at the second carbon.

Structurally, it is classified as a tertiary aminoalkyl ester. This classification highlights two key functional groups: the ester linkage (-COO-) and the tertiary amine (-N(CH₃)₂). The presence of a long, hydrophobic fourteen-carbon chain derived from myristic acid and a polar, ionizable tertiary amine group gives the molecule an amphipathic character. This dual nature is central to its interactions with biological membranes and its utility in various biochemical contexts.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(dimethylamino)ethyl tetradecanoate nih.gov |

| CAS Number | 43016-78-0 nih.gov |

| Molecular Formula | C₁₈H₃₇NO₂ ontosight.ai |

| Synonyms | Pro-myristic acid, 2-(Dimethylamino)ethyl tetradecanoate, (2-tetradecanoyloxyethyl)dimethylamine nih.govontosight.ai |

Conceptual Significance As a Chemical Biology Probe

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov 2-(Dimethylamino)ethyl myristate, due to its specific structural components, is conceptually significant as a probe for investigating cellular membranes and related processes.

The lipophilic myristate tail can facilitate the insertion of the molecule into the lipid bilayers of cell membranes. ontosight.ai This interaction can locally alter membrane fluidity and organization, allowing researchers to study the consequences of such perturbations on membrane protein function and signaling pathways. The tertiary amine group, which can be protonated at physiological pH, introduces a positive charge. This charge can influence interactions with negatively charged components of the cell membrane, such as phosphatidylserine, or with specific domains of membrane-spanning proteins.

By observing the effects of introducing this compound into a biological system, researchers can gain insights into the role of lipid-protein interactions and the importance of membrane physicochemical properties in cellular events. While extensive studies on this specific molecule are not widely documented, compounds with similar structures, such as other fatty acid esters of amino alcohols, are known to exhibit surfactant properties and the ability to penetrate and interact with biological membranes. ontosight.ai

Overview of Its Role in Prodrug Design Paradigms

Esterification Pathways for this compound Synthesis

The formation of this compound is primarily achieved through the esterification of myristic acid with 2-(dimethylamino)ethanol. This reaction can be approached through several catalytic methods, each with distinct advantages concerning yield, purity, and environmental impact.

Catalytic Approaches in Ester Formation

The synthesis of this compound can be effectively catalyzed by both chemical and enzymatic means.

Acid Catalysis: Traditional acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, can be employed to protonate the carbonyl oxygen of myristic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of 2-(dimethylamino)ethanol. Another effective catalyst is boron trifluoride (BF3), often used as a complex with methanol (B129727), which promotes esterification under mild conditions. sigmaaldrich.comnih.gov The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester.

Enzymatic Catalysis: Lipases have emerged as powerful biocatalysts for ester synthesis due to their high selectivity, mild reaction conditions, and reduced byproduct formation. google.comnih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are particularly effective. nih.govunl.pt The enzymatic reaction proceeds via a two-step mechanism involving the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to form the ester. This approach is considered a "green" alternative to chemical synthesis. nih.gov A patent has described a process for the esterification of myristic acid with an alcohol using a lipase, where the water formed is removed by pervaporation to drive the reaction towards completion. google.com

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the optimization of several reaction parameters.

For enzymatic synthesis , key parameters to consider include the choice of solvent, temperature, substrate molar ratio, and enzyme loading. While solvent-free systems can be effective, the use of organic solvents can influence enzyme activity and substrate solubility. nih.govnih.gov Temperature plays a crucial role, with an optimal range typically observed before enzyme denaturation occurs at higher temperatures. The molar ratio of the reactants and the amount of lipase used are also critical for maximizing the conversion to the desired ester. The removal of water, a byproduct of the esterification, is essential to shift the equilibrium towards product formation. google.com

The following table illustrates the typical effects of various parameters on the yield of enzymatic esterification of fatty acids, which can be applied to the synthesis of this compound.

| Parameter | Condition | Expected Effect on Yield | Rationale |

| Temperature | Increase from 40°C to 60°C | Increase | Enhanced enzyme activity and reaction rate. |

| Increase above 70°C | Decrease | Potential for enzyme denaturation. | |

| Catalyst Loading | Increase | Increase up to an optimum | More active sites available for reaction. |

| Substrate Molar Ratio (Alcohol:Acid) | Increase | Increase | Shifts equilibrium towards product formation. |

| Water Removal | Application of vacuum or molecular sieves | Increase | Removes a reaction product, driving the equilibrium forward. |

For acid-catalyzed synthesis , the reaction temperature and the efficiency of water removal are paramount. Refluxing the reaction mixture with a Dean-Stark apparatus is a common method to continuously remove water and drive the reaction to completion. The choice and concentration of the acid catalyst also influence the reaction rate and the potential for side reactions.

Reactivity Studies and Derivatization Strategies

The chemical character of this compound is defined by its two primary functional groups: the ester linkage and the tertiary amine. These sites are the focal points for its reactivity and derivatization.

Hydrolysis Kinetics of the Ester Linkage under Varied Conditions

The ester bond in this compound is susceptible to hydrolysis, a reaction that splits the ester back into myristic acid and 2-(dimethylamino)ethanol. The rate of this hydrolysis is significantly influenced by pH and temperature.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by water. This reaction is the reverse of acid-catalyzed esterification and is typically reversible. acs.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester. This reaction is irreversible and proceeds to completion, forming the carboxylate salt of myristic acid (a soap) and 2-(dimethylamino)ethanol. acs.org

The kinetics of hydrolysis are expected to follow pseudo-first-order kinetics under conditions where the concentration of water and the catalyst (acid or base) are in large excess. The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions. Increasing the temperature will increase the rate of both acid- and base-catalyzed hydrolysis.

The following table summarizes the expected influence of pH and temperature on the hydrolysis rate of this compound.

| Condition | Effect on Hydrolysis Rate | Mechanism |

| Low pH (Acidic) | Moderate | Acid-catalyzed, reversible |

| Neutral pH | Slow | Uncatalyzed, slow reaction with water |

| High pH (Basic) | Fast | Base-catalyzed (saponification), irreversible |

| Increasing Temperature | Increases rate across all pH ranges | Provides higher kinetic energy for molecules to overcome the activation energy barrier |

Reactions Involving the Tertiary Amine Functionality

The tertiary amine group in this compound imparts basic properties to the molecule and provides a site for various chemical reactions.

Salt Formation: As a base, the tertiary amine can react with acids to form quaternary ammonium (B1175870) salts. For instance, reaction with a strong acid like hydrochloric acid (HCl) would yield 2-(myristoyloxy)ethyl-N,N-dimethylammonium chloride. libretexts.org

Quaternization: The tertiary amine can undergo quaternization by reacting with alkyl halides, such as methyl iodide, to form a quaternary ammonium salt with a new carbon-nitrogen bond. This reaction would convert the tertiary amine into a permanently charged quaternary ammonium group.

Oxidation: Tertiary amines can be oxidized to form N-oxides. This transformation would alter the polarity and chemical properties of the headgroup of the molecule.

Investigation of Myristate Chain Modifications

The myristate chain of this compound is a saturated 14-carbon alkyl chain. While generally less reactive than the ester or amine functionalities, it can be a target for modification to alter the physical properties of the molecule.

Derivatization for Analysis: For analytical purposes, particularly for gas chromatography (GC), the fatty acid ester can be derivatized to increase its volatility and improve separation. sigmaaldrich.comnih.gov While this compound is already an ester, if one were to analyze the myristic acid component separately, it would typically be converted to its methyl ester (FAME) using reagents like boron trifluoride in methanol or by silylation to form trimethylsilyl (B98337) (TMS) esters. sigmaaldrich.com

Introduction of Unsaturation: While not a direct modification of the existing this compound molecule, synthesizing analogs with unsaturated fatty acid chains (e.g., from myristoleic acid) would significantly alter the physical properties, such as lowering the melting point.

Chain Labeling: For research purposes, the myristate chain can be isotopically labeled (e.g., with deuterium (B1214612) or carbon-13) to trace its metabolic fate or to study its interactions in biological systems. nih.govnih.gov

Spectroscopic and Chromatographic Techniques for Compound Characterization in Synthesis Research

The structural elucidation of this compound, with the chemical formula C18H37NO2, relies on a suite of analytical methods. nih.gov These techniques, when used in concert, provide unambiguous evidence of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not extensively published in readily available literature, the expected chemical shifts can be predicted based on its structure. In a hypothetical ¹H NMR spectrum, one would anticipate signals corresponding to the protons of the myristate's long alkyl chain, the methylene (B1212753) groups adjacent to the ester and amine functionalities, and the methyl groups of the dimethylamino moiety. Similarly, a ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl bridge, the carbons of the dimethylamino group, and the series of carbons in the fatty acid chain.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and the C-H stretching and bending vibrations of the alkyl groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 299.5, corresponding to its molecular weight. nih.gov The fragmentation pattern would likely show characteristic losses of the dimethylaminoethyl group or portions of the myristate chain, aiding in structural confirmation. Research on related dimethylaminoethyl esters of other fatty acids has demonstrated the utility of electrospray tandem mass spectrometry for their analysis. nih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound and for its quantification. While specific retention times are dependent on the exact method parameters (e.g., column, mobile phase, flow rate), a reverse-phase HPLC method would typically be employed. In such a setup, the compound would be separated based on its hydrophobicity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides mass-spectral data for identification. The retention time in the gas chromatogram and the fragmentation pattern from the mass spectrum together offer a high degree of confidence in the compound's identity. Studies on similar fatty acid esters have utilized GC-MS for their characterization. researchgate.net

The combination of these spectroscopic and chromatographic methods provides a comprehensive characterization of this compound, ensuring the reliability of research findings where this compound is utilized.

Elucidation of Dynamin GTPase Inhibition

Recent research has explored the effects of a class of compounds on the GTPase activity of dynamin, a protein crucial for endocytosis and other cellular functions. Within this context, this compound has been utilized as a control compound to understand the specific inhibitory actions of its structural analogues.

In Vitro Potency and Dose-Response Characteristics

In studies of dynamin inhibitors, this compound, also referred to as 2-(DiMA)EM, serves as an inactive analogue. researchgate.net It is used as a negative control in experiments designed to assess the efficacy of potent dynamin inhibitors like MiTMAB and OcTMAB. researchgate.net For instance, in cell proliferation assays, various concentrations of MiTMAB and OcTMAB were shown to reduce the viability of cancer cells over a 72-hour period, whereas 2-(DiMA)EM did not exhibit the same cytotoxic effects. researchgate.net Similarly, when assessing the impact on colony formation in cancer cell lines, 2-(DiMA)EM was used as a control to demonstrate the specific inhibitory action of MiTMAB and OcTMAB. researchgate.net

Mechanistic Insights into Dynamin Interaction and Allosteric Modulation

The inhibitory action of related compounds on dynamin's GTPase activity is thought to occur through the disruption of the protein's function. researchgate.net While specific mechanistic details of how active analogues like MiTMAB and OcTMAB interact with and allosterically modulate dynamin are a subject of ongoing research, the use of this compound as an inactive control suggests it lacks the necessary structural features to effectively bind to and inhibit the enzyme. researchgate.net This highlights the structural specificity required for potent dynamin inhibition.

Comparative Analysis of GTPase Activity Inhibition by Structural Analogues

A comparative analysis underscores the differences in activity between this compound and its structurally related, active counterparts. While compounds like MiTMAB and OcTMAB are identified as inhibitors of dynamin GTPase, this compound is consistently used to establish a baseline, demonstrating little to no direct inhibition in the same experimental setups. researchgate.net

Table 1: Comparative Activity of Dynamin Inhibitors and Analogues

| Compound | Role in Dynamin GTPase Inhibition Studies |

|---|---|

| MiTMAB | Active Inhibitor |

| OcTMAB | Active Inhibitor |

| This compound | Inactive Analogue / Negative Control researchgate.net |

Prodrug Activation and Intracellular Biotransformation

The structure of this compound, featuring an ester linkage, suggests its potential as a prodrug. Ester-based prodrugs are designed to enhance properties such as cell permeability by masking polar functional groups. Once inside the cell, they are intended to be cleaved by endogenous enzymes to release the active compound. nih.govnih.gov

Characterization of Endogenous Intracellular Esterase Activity

The activation of ester-containing prodrugs is typically carried out by intracellular esterases, such as carboxylesterases (CES). nih.gov These enzymes are abundant in various tissues and are responsible for the hydrolysis of ester bonds. nih.govnih.gov The ester linkage in this compound is a substrate for these esterases, which would catalyze its cleavage. nih.gov This enzymatic action is a critical step in its intracellular biotransformation.

Identification and Fate of Cleavage Products: Myristic Acid and Dimethylamino Ethanol (B145695)

Upon cleavage by intracellular esterases, this compound is hydrolyzed into its two constituent components: myristic acid and 2-(dimethylamino)ethanol.

Myristic Acid , also known as tetradecanoic acid, is a common saturated fatty acid. It can be utilized by the cell in various metabolic pathways, including beta-oxidation for energy production or incorporation into cellular lipids.

2-(Dimethylamino)ethanol is a small amino alcohol. Its fate within the cell can vary, potentially being involved in different metabolic or signaling pathways.

Table 2: Cleavage Products of this compound

| Precursor Compound | Cleavage Enzyme | Cleavage Product 1 | Cleavage Product 2 |

|---|

Kinetic Profiling of Prodrug Conversion within Biological Milieu

As a prodrug, this compound is designed to be cleaved by endogenous enzymes to release its active components. The ester linkage between the myristate and the dimethylaminoethanol (B1669961) moieties is susceptible to hydrolysis by esterases present in various biological compartments. The kinetics of this conversion are crucial for understanding the bioavailability and activity of the released molecules.

While direct kinetic studies on this compound are not extensively available, the hydrolysis of similar myristoylated prodrugs, such as myristyl nicotinate (B505614), provides a valuable model. The conversion of these prodrugs typically follows pseudo-first-order kinetics. The rate of hydrolysis is significantly influenced by the biological environment, with enzymatic activity in tissues like the liver and skin accelerating the process compared to spontaneous hydrolysis in aqueous solutions.

For instance, studies on myristyl nicotinate have shown that the rate of hydrolysis is pH-dependent and catalyzed by different buffer species. nih.gov The enzymatic hydrolysis in liver and skin homogenates is considerably faster than in buffer solutions alone, indicating the significant role of tissue-specific esterases in the prodrug activation. nih.gov The half-life of myristyl nicotinate was found to be significantly shorter in these biological homogenates, demonstrating efficient prodrug conversion. nih.gov

| Biological Milieu | Pseudo-First-Order Rate Constant (min⁻¹) | Half-Life (min) |

|---|---|---|

| Aqueous Buffer (pH 7.4) | Data not available for direct comparison, but significantly slower than in homogenates | Significantly longer than in homogenates |

| Liver Homogenate | 0.012 | 57.75 |

| Skin Homogenate | 0.028 | 24.75 |

Impact on Receptor-Mediated Endocytosis Pathways

The cellular uptake of this compound is likely to involve one or more endocytic pathways. Given its cationic and lipophilic nature, it is hypothesized to interact with the cell membrane and trigger internalization. The two primary pathways for receptor-mediated endocytosis are clathrin-mediated and caveolae-mediated endocytosis.

The cationic dimethylaminoethyl group can promote interaction with the cell surface and may facilitate uptake via clathrin-mediated endocytosis, a common pathway for cationic lipids. acs.orgacs.org Furthermore, long-chain fatty acids, such as myristate, have been shown to influence membrane fluidity and the formation of lipid rafts, which are microdomains of the plasma membrane often associated with endocytic processes.

While direct evidence for this compound is pending, studies on other cationic lipids and fatty acids suggest a potential for interaction with these pathways. For example, some cationic lipids are known to be internalized via clathrin-mediated endocytosis. acs.org Additionally, polyunsaturated fatty acids have been demonstrated to enhance clathrin-mediated endocytosis. nih.gov These findings suggest that the myristate component of the compound could play a role in modulating membrane dynamics conducive to this uptake mechanism.

The process of clathrin-mediated endocytosis involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form vesicles that transport their cargo into the cell. youtube.com This pathway is crucial for the uptake of many essential molecules and can be exploited by various xenobiotics.

Caveolae-mediated endocytosis is another potential route. Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. While some particles are known to enter cells through this pathway, the specific role for cationic lipids is less defined and can be cell-type dependent.

| Pathway | Key Protein Components | Common Experimental Inhibitors |

|---|---|---|

| Clathrin-Mediated Endocytosis | Clathrin, Adaptor proteins (e.g., AP2) | Chlorpromazine, Dansylcadaverine |

| Caveolae-Mediated Endocytosis | Caveolin, Cavin | Filipin, Genistein |

Academic Applications and Research Paradigms Beyond Conventional Use

Development as a Research Tool for Membrane Trafficking Studies

As a cationic amphiphilic drug (CAD), 2-(Dimethylamino)ethyl myristate has the propensity to interact with and accumulate within the acidic compartments of the cell, such as endosomes and lysosomes. nih.govnih.gov This accumulation is driven by the protonation of its tertiary amine in the low pH environment of these organelles. frontiersin.org This characteristic makes it a potential tool for studying the intricate processes of membrane trafficking, particularly endocytosis.

Dynamin, a large GTPase, is essential for the scission of newly formed vesicles from the plasma membrane during endocytosis. The accumulation of cationic amphiphilic molecules within the cell can lead to perturbations in the lipid organization of membranes, which may, in turn, affect the function of proteins like dynamin that are sensitive to membrane curvature and composition. While direct studies on the effect of this compound on dynamin are not extensively documented, its structural similarity to other known inhibitors of endocytosis suggests a potential role in modulating dynamin-dependent pathways. The insertion of its myristate tail into the lipid bilayer could locally alter membrane fluidity and charge, indirectly influencing dynamin recruitment and activity.

Clathrin-mediated endocytosis is a major pathway for the internalization of a wide array of extracellular molecules and transmembrane receptors. This process involves the formation of clathrin-coated pits at the plasma membrane. The mechanism of action of some cationic amphiphilic drugs involves the disruption of the formation or maturation of these clathrin-coated pits. nih.gov Given its structure, this compound could be investigated as a tool to dissect the stages of clathrin-mediated endocytosis. By observing its effects on the internalization of known cargo of this pathway, researchers could gain insights into the lipid requirements and the role of membrane charge in the assembly and function of the clathrin machinery.

Contributions to Rational Prodrug Design Principles

The development of prodrugs is a key strategy in pharmaceutical sciences to overcome limitations of active pharmaceutical ingredients (APIs), such as poor solubility or low bioavailability. nih.gov The ester linkage in this compound makes it an interesting candidate for prodrug design.

A prodrug strategy involving this compound would entail linking a polar, active drug molecule to this moiety via an ester bond. The resulting prodrug would be significantly more lipophilic, facilitating its passage across cellular membranes. Once inside the cell, the ester bond can be cleaved by intracellular esterases, releasing the active drug. This enzymatic release mechanism allows for a degree of temporal and spatial control, as the activation of the drug occurs preferentially within the cellular environment where these enzymes are present. Research on polymers incorporating the related compound 2-(dimethylamino)ethyl methacrylate (B99206) has demonstrated pH-sensitive release profiles, suggesting that the dimethylaminoethyl group can contribute to controlled release mechanisms. nih.gov

Oral bioavailability of many drugs is limited by their poor permeability across the intestinal epithelium. By masking the polar functional groups of a parent drug, the lipophilic myristate chain of the this compound promoiety can significantly enhance its absorption. nih.gov The dimethylaminoethyl portion can also improve solubility in the acidic environment of the stomach, further aiding in absorption. Studies on other fatty acid ester prodrugs have shown that this approach can lead to improved pharmacokinetic profiles and enhanced therapeutic efficacy. nih.gov The general principle is that the ester prodrug is absorbed more efficiently than the parent drug, and then rapidly converted to the active form in the bloodstream or target tissues. nih.gov

Table 1: Physicochemical Properties of this compound Relevant to Prodrug Design

| Property | Value/Description | Implication for Prodrug Design |

| Molecular Formula | C18H37NO2 | Provides a basis for calculating molecular weight and other properties. ontosight.ai |

| Lipophilicity | The myristate tail is a 14-carbon saturated fatty acid. | High lipophilicity enhances membrane permeability of the prodrug. ontosight.ainih.gov |

| Cationic Group | The dimethylamino group is basic. | Can be protonated, potentially influencing solubility and interactions with negatively charged membranes. ontosight.ai |

| Ester Linkage | Connects the myristate and dimethylaminoethyl moieties. | Susceptible to cleavage by esterase enzymes, allowing for the release of an active drug. |

Potential as a Lead Compound for Mechanistic Drug Discovery Studies

A lead compound is a chemical starting point for the development of new drugs. The unique properties of this compound position it as a potential lead for the discovery of novel therapeutic agents that act on cellular membranes and associated processes.

The ability of cationic amphiphilic drugs to accumulate in lysosomes and disrupt their function is being explored as a strategy to induce cell death in cancer cells, which often have more fragile lysosomes than normal cells. frontiersin.orgresearchgate.net The accumulation of lipids within lysosomes, a condition known as phospholipidosis, can be induced by CADs and can lead to lysosomal membrane permeabilization and subsequent cell death. frontiersin.org

Furthermore, myristic acid itself and its derivatives have been shown to possess antimicrobial and antifungal activities. mdpi.com This suggests that this compound could serve as a lead compound for the development of new antimicrobial agents that target the cell membranes of pathogens. The combination of the membrane-disrupting fatty acid and the cationic group could lead to a synergistic effect, enhancing its antimicrobial potency.

Future Research Directions and Unresolved Academic Questions

Development of Novel Synthetic Routes for Improved Efficiency and Selectivity

The synthesis of 2-(Dimethylamino)ethyl myristate, an ester, can be achieved through standard esterification reactions. However, future research should focus on developing novel synthetic methodologies that offer significant advantages in terms of efficiency, selectivity, and environmental impact.

Current synthetic approaches for similar fatty acid amino esters often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. The development of greener synthetic pathways is a paramount objective. Future investigations could explore:

Enzymatic Synthesis: The use of lipases as biocatalysts for the esterification of myristic acid with 2-(dimethylamino)ethanol presents a promising avenue. Enzymatic synthesis offers high selectivity, mild reaction conditions, and reduced environmental burden. Research should focus on identifying suitable lipases, optimizing reaction parameters such as solvent systems and temperature, and developing efficient downstream purification processes.

Chemo-selective Strategies: For the synthesis of more complex analogs or prodrugs of this compound, chemo-selective methods will be crucial. This includes the use of protecting groups and specialized coupling reagents to ensure that reactions occur at the desired functional groups, avoiding unwanted side reactions. Modern coupling reagents used in peptide synthesis, for instance, could be adapted for the efficient and selective formation of the ester linkage. nih.gov

A key challenge will be to develop scalable and cost-effective synthetic routes that can produce high-purity this compound and its derivatives for extensive biological evaluation.

In-depth Exploration of Off-Target Interactions at the Molecular and Cellular Level

A critical aspect of drug development is the characterization of a compound's selectivity and the identification of any off-target interactions. While this compound may be investigated as a dynamin inhibitor, it is imperative to explore its potential interactions with other cellular components to understand its complete pharmacological profile and anticipate potential side effects.

Studies on other dynamin inhibitors, such as dynasore (B607235) and Dyngo-4a, have revealed significant off-target effects. nih.govnih.govnih.gov For example, these compounds have been shown to inhibit fluid-phase endocytosis and peripheral membrane ruffling even in cells lacking all three dynamin isoforms, indicating that these effects are independent of their intended target. nih.govnih.gov These findings underscore the importance of a thorough off-target analysis for any new dynamin inhibitor.

Future research on this compound should employ a multi-pronged approach to identify off-target interactions:

Proteome-wide Screening: Techniques such as mass spectrometry-based proteomics can be used to identify proteins that interact with this compound in an unbiased manner. nih.govnih.govthermofisher.comyoutube.combiorxiv.org This can be achieved by using affinity-based probes or by observing changes in the proteome upon compound treatment.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to assess target engagement in a cellular context. nih.govnih.govyoutube.comyoutube.comresearchgate.net By measuring the thermal stabilization of proteins upon ligand binding, CETSA can confirm the interaction of this compound with dynamin and also identify other potential binding partners within the cell.

Phenotypic Screening in Knockout Cells: Utilizing dynamin triple knockout (TKO) cell lines would be invaluable in distinguishing between on-target and off-target effects. nih.govnih.gov Any cellular phenotype observed upon treatment with this compound in these TKO cells would definitively be attributed to off-target interactions.

A comprehensive understanding of the off-target profile of this compound is essential for its validation as a specific pharmacological tool and for its potential development as a therapeutic agent.

Design and Characterization of Next-Generation Prodrugs Targeting Dynamin

To enhance the therapeutic potential of dynamin inhibitors, the development of prodrug strategies is a promising area of research. Prodrugs are inactive precursors that are converted into the active drug within the body, often at the target site. This approach can improve pharmacokinetic properties, increase bioavailability, and reduce off-target toxicity. nih.govresearchgate.netnih.govnih.govnih.govmdpi.com

For this compound, its ester linkage presents a potential site for modification in a prodrug design. Future research should focus on the design and synthesis of next-generation prodrugs that are specifically engineered to target dynamin-expressing cells. Key areas of investigation include:

Esterase-Activated Prodrugs: Given the prevalence of esterases in the body, particularly in cancer cells, an esterase-cleavable prodrug approach is highly relevant. nih.govnih.govmdpi.com This would involve modifying the myristate or the dimethylaminoethyl moiety with a linker that is selectively cleaved by intracellular esterases, thereby releasing the active this compound.

Targeted Delivery Systems: The prodrugs could be conjugated to targeting ligands, such as antibodies or peptides, that specifically recognize receptors overexpressed on the surface of target cells. This would ensure that the prodrug is delivered preferentially to the site of action, minimizing systemic exposure and associated side effects.

Cleavable Linkers: The design of the linker connecting the prodrug to a targeting moiety is crucial. The linker must be stable in circulation but readily cleaved within the target cell to release the active drug. A variety of cleavable linkers, responsive to the tumor microenvironment (e.g., low pH, specific enzymes), could be explored. nih.gov

The successful development of such prodrugs will require a multidisciplinary approach, combining synthetic chemistry, molecular modeling, and extensive biological evaluation to optimize their activation and targeting properties.

Investigation of the Role of Metabolites in Other Biological Pathways

The ester bond in this compound is susceptible to hydrolysis by esterases, which would yield myristic acid and 2-(dimethylamino)ethanol. Furthermore, the dimethylamino group can undergo N-demethylation, a common metabolic pathway for many drugs, leading to the formation of N-methylamino and primary amine derivatives. mdpi.comresearchgate.netnih.govsrce.hrresearchgate.net

Future research should focus on:

Metabolite Identification: Utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites of this compound in in vitro and in vivo models.

Biological Activity of Metabolites: Once identified, the biological activity of each metabolite should be thoroughly investigated. For instance, myristic acid is known to be involved in various cellular processes, including protein N-myristoylation, which plays a role in signal transduction. It is crucial to determine if the metabolites of this compound possess any on-target or off-target activities that could contribute to or detract from the desired therapeutic effect.

A comprehensive understanding of the metabolic landscape of this compound will provide a more complete picture of its in vivo behavior and potential for therapeutic use.

Advanced Biophysical Characterization of Compound-Target Interactions

A detailed understanding of how this compound interacts with its primary target, dynamin, at the molecular level is fundamental for rational drug design and optimization. Advanced biophysical techniques can provide invaluable insights into the thermodynamics, kinetics, and structural basis of this interaction.

Future research efforts should employ a suite of biophysical methods to characterize the binding of this compound to dynamin:

Surface Plasmon Resonance (SPR): SPR is a powerful technique for real-time, label-free analysis of binding kinetics. nih.govrsc.orgyoutube.comnih.govyoutube.com It can be used to determine the association (k_on) and dissociation (k_off) rate constants of the compound-dynamin interaction, providing a detailed understanding of the binding dynamics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS). nih.govfrontiersin.orgresearchgate.netbiocompare.commdpi.com This information is crucial for understanding the driving forces behind the binding event.

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the determination of high-resolution structures of large, flexible protein complexes like dynamin. nih.govnih.govresearchgate.netresearchgate.netcam.ac.uk Obtaining a cryo-EM structure of dynamin in complex with this compound would provide an unprecedented atomic-level view of the binding site and the conformational changes induced upon binding. This structural information would be invaluable for structure-based drug design efforts to develop more potent and selective inhibitors.

By combining these advanced biophysical techniques, researchers can build a comprehensive model of the interaction between this compound and dynamin, paving the way for the rational design of next-generation inhibitors with improved therapeutic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(dimethylamino)ethyl myristate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The esterification of myristic acid with 2-(dimethylamino)ethanol is a common route, typically catalyzed by acid (e.g., H₂SO₄) or enzyme-mediated processes. Optimization involves controlling stoichiometry (e.g., excess alcohol), temperature (60–80°C for acid catalysis), and solvent polarity. Purification via column chromatography or distillation is critical to isolate the product from unreacted dimethylaminoethanol, which can form zwitterionic byproducts . Characterization via IR spectroscopy (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (δ 4.2–4.4 ppm for the –CH₂–O– group) confirms ester formation .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility in formulations?

- Methodological Answer : Key properties include:

- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) to determine partition coefficients (log P).

- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.

- Surface activity : Measure critical micelle concentration (CMC) using tensiometry.

Reproducibility requires strict control of humidity and temperature during analysis, as the compound may hydrolyze under acidic/basic conditions .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the dimethylamino group (δ 2.2–2.4 ppm for –N(CH₃)₂ in ¹H; δ 45–50 ppm in ¹³C) and the myristate chain (δ 0.8–1.3 ppm for terminal CH₃).

- Mass spectrometry (ESI-MS) : Confirm molecular weight (C₁₈H₃₇NO₂, MW 299.5 g/mol) with [M+H]⁺ peaks at m/z 300.3 .

- FTIR : Verify ester carbonyl (1740 cm⁻¹) and absence of carboxylic acid (–COOH) peaks (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in polymerizable systems?

- Methodological Answer : Discrepancies in reactivity (e.g., initiation efficiency in photopolymerization) may arise from variations in amine concentration, solvent polarity, or co-initiator compatibility (e.g., diphenyliodonium hexafluorophosphate). Systematic studies should:

- Compare reaction rates under controlled light intensity and wavelength.

- Use kinetic modeling (e.g., photo-DSC) to quantify conversion rates.

- Validate findings against structurally similar amines (e.g., ethyl 4-(dimethylamino)benzoate), which exhibit higher reactivity due to aromatic stabilization .

Q. What experimental designs are recommended to evaluate the structure-activity relationship (SAR) of this compound in drug delivery systems?

- Methodological Answer :

- Lipid nanoparticle formulation : Vary the molar ratio of this compound to other lipids (e.g., DSPC) and assess encapsulation efficiency (HPLC) and zeta potential (dynamic light scattering).

- Cellular uptake studies : Use fluorescently tagged analogs and confocal microscopy to track intracellular delivery.

- Toxicity profiling : Compare hemolytic activity (UV-vis hemoglobin release assay) with non-ionic surfactants (e.g., Tween 80) .

Q. How should researchers statistically analyze variability in biological assays involving this compound?

- Methodological Answer :

- For dose-response studies (e.g., IC₅₀ determination), use nonlinear regression (four-parameter logistic model) and report 95% confidence intervals.

- Address batch-to-batch variability in compound purity via ANOVA, ensuring ≥3 independent replicates.

- Validate assay robustness using positive/negative controls (e.g., empty liposomes for delivery studies) .

Q. What strategies mitigate hydrolysis of this compound during long-term storage?

- Methodological Answer :

- Stabilization : Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF, DMSO).

- Degradation monitoring : Periodic ¹H NMR to detect hydrolysis products (myristic acid and dimethylaminoethanol).

- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent ester cleavage .

Data Presentation and Reproducibility Guidelines

- Spectral Data : Include raw NMR/FTIR files in supplementary materials, annotated with integration values and splitting patterns .

- Synthetic Protocols : Specify reagent grades (e.g., ≥99% purity), equipment (e.g., Schlenk line for air-sensitive steps), and reaction monitoring methods (TLC Rf values) .

- Ethical Compliance : Disclose animal/human subject approvals (IRB/IACUC numbers) if applicable, per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.